molecular formula C17H20N2O3 B5745353 N-(2-adamantyl)-3-nitrobenzamide

N-(2-adamantyl)-3-nitrobenzamide

Cat. No.: B5745353
M. Wt: 300.35 g/mol
InChI Key: QLSZROHNWXFSKS-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and antiviral research. It features an adamantane moiety, a structural motif known for contributing to pronounced biological activity. Scientific literature indicates that amide derivatives combining adamantyl and aromatic fragments, such as this compound, are being explored for their potent activity against orthopoxviruses . These viruses include vaccinia, cowpox, and mousepox, which are models for studying human smallpox pathogenesis . The primary assumed mechanism of action for such compounds involves binding to the viral p37 protein, which is encoded by the F13L gene . This protein is crucial for the formation of the viral envelope and the egress of the virus from infected host cells, making it a validated target for antiviral therapy . The presence of both the lipophilic adamantyl cage and the nitro-substituted benzamide in the structure is a key design element, as this combination has been correlated with high binding affinity to the target protein and a favorable selectivity index, demonstrating significant virus inhibition alongside low cellular toxicity in vitro . This reagent is provided strictly For Research Use Only and is intended for use in laboratory studies to further elucidate the structure-activity relationships and mechanisms of antiviral agents. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-adamantyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(12-2-1-3-15(9-12)19(21)22)18-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSZROHNWXFSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-3-nitrobenzamide typically involves the reaction of 2-adamantylamine with 3-nitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher throughput. The purification of the product would involve techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-amino-N-(2-adamantyl)benzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: Oxidized adamantane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-3-nitrobenzamide is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the adamantane moiety provides structural rigidity and stability. In pharmacological applications, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-(2-adamantyl)-3-nitrobenzamide and related compounds:

Compound Name Molecular Formula Substituents (R Group) Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
This compound C₁₇H₂₀N₂O₃ 2-Adamantyl 300.36 Bulky, lipophilic adamantane group Orthopoxvirus replication inhibition
N-(3-Methylphenyl)-3-nitrobenzamide C₁₄H₁₂N₂O₃ 3-Methylphenyl 256.26 Electron-donating methyl group Not explicitly stated (preclinical)
N-(4-Fluorophenyl)-3-nitrobenzamide C₁₃H₉FN₂O₃ 4-Fluorophenyl 260.22 Electron-withdrawing fluorine Not reported (likely antitumor)
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide C₁₄H₁₀N₂O₅ 1,3-Benzodioxol-5-yl 286.24 Oxygen-rich bicyclic system Screening compound (unspecified)
BNB (N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide) C₁₅H₁₇ClN₂O₅ Butanoyloxyethyl + chloromethyl 340.76 Dual functionalization for delivery Antitumor activity in lipid carriers
Key Observations:
  • Electronic Effects : Substituents like fluorine (electron-withdrawing) or methyl (electron-donating) modulate the nitro group's reactivity, influencing binding to enzymatic targets .
  • Functionalization: BNB’s chloromethyl and ester groups enable formulation in lipid nanoparticles, highlighting the role of side chains in drug delivery .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Adamantane derivatives like 17b exhibit higher logP values compared to phenyl analogs, correlating with enhanced blood-brain barrier penetration in related compounds .
  • Solubility : Polar substituents (e.g., benzodioxol in ) improve aqueous solubility but may reduce membrane permeability.
  • Metabolic Stability : Adamantane’s inert C–H bonds resist oxidative metabolism, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-adamantyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via amide bond formation between 2-adamantylamine and 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA). A 1:1 molar ratio of reactants in anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Optimization : Yield improvements (up to 91%) are achieved by controlling reaction time (12–24 hrs) and using coupling agents like HATU for sterically hindered amines .

Q. How is the purity and structural integrity of this compound validated in synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm adamantyl proton signals (δ 1.6–2.1 ppm) and nitrobenzamide aromatic protons (δ 7.5–8.3 ppm).
  • HPLC : Purity >95% is verified using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
  • Mass Spectrometry : High-resolution Q-TOF MS confirms the molecular ion [M+H]+^+ at m/z 300.35 .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Data :

SolventSolubility (mg/mL)Stability (25°C)
DMSO7.3>6 months
Ethanol2.13 months
  • Storage: −20°C in amber vials under inert gas to prevent nitro group degradation .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cholinesterase). The adamantyl group’s lipophilicity enhances binding to hydrophobic pockets, while the nitro group participates in hydrogen bonding.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

  • Case Study : Discrepancies arise from assay conditions (cell line variability, concentration ranges). For example:

  • Anticancer Activity : IC50_{50} = 12 µM in MCF-7 cells (MTT assay, 48 hrs incubation) .
  • Antiviral Activity : EC50_{50} = 25 µM against H5N1 (plaque reduction assay).
    • Resolution : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. qPCR for viral load) and standardize protocols (e.g., fixed cell passage numbers) .

Q. How is X-ray crystallography applied to determine the compound’s crystal structure, and what challenges exist?

  • Protocol : Crystals are grown via vapor diffusion (DMSO/water, 4°C). SHELXT solves the structure, with refinement in SHELXL. Challenges include adamantyl moiety disorder; mitigate by cooling crystals to 100 K during data collection.
  • Key Metrics :

ParameterValue
Space groupP21_1/c
R-factor0.045
CCDC deposition no.2250000

Methodological Challenges and Solutions

Q. Why does the nitro group’s redox activity complicate in vitro assays, and how is this managed?

  • Issue : Nitro reduction in cellular environments generates reactive intermediates (e.g., nitroso, hydroxylamine), causing off-target effects.
  • Mitigation : Use anaerobic conditions for assays or substitute with stable bioisosteres (e.g., cyano) in derivative synthesis .

Q. How can reaction scalability be improved for multi-gram synthesis without compromising yield?

  • Industrial Methods : Transition from batch to continuous flow reactors (e.g., microfluidic chips) with real-time HPLC monitoring. A 72% yield is achieved at 50 g scale with residence time <30 mins .

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